N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide
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Overview
Description
N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is a chemical compound with the molecular formula C13H10ClFN2O. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a fluorine atom, and a chlorobenzamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 2-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and reaction time, may be optimized to increase yield and purity. Additionally, industrial production may involve the use of continuous flow reactors to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound may modulate enzyme activity and receptor signaling.
Comparison with Similar Compounds
Similar Compounds
N-(5-Amino-2-fluorophenyl)benzamide: Similar structure but lacks the chlorine atom.
N-(5-Amino-2-fluorophenyl)-2-fluorobenzamide: Contains an additional fluorine atom.
N-(5-Amino-2-fluorophenyl)-2-phenoxybutanamide: Contains a phenoxybutanamide moiety instead of chlorobenzamide.
Uniqueness
N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide is unique due to the presence of both fluorine and chlorine atoms, which contribute to its distinct chemical properties and potential biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)-2-chlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(16)5-6-11(12)15/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLATAARIDVUJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)N)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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